molecular formula C10H5F3O2S B1319986 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid CAS No. 550998-66-8

7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid

Cat. No. B1319986
CAS RN: 550998-66-8
M. Wt: 246.21 g/mol
InChI Key: ZAKLURALPFCOEH-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Radical Trifluoromethylation : Employing radical-based methods, such as photoredox catalysis or transition metal-catalyzed processes .


Molecular Structure Analysis

The molecular structure of 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid includes the benzothiophene core, the carboxylic acid moiety, and the trifluoromethyl group. The arrangement of atoms and bond angles can be determined through X-ray crystallography .

Scientific Research Applications

Crystal Structure and Chemical Properties

  • Crystal Structure Analysis: A study on 1-benzothiophene-2-carboxylic acid, a related compound, involved detailed crystal structure analysis using X-ray powder diffraction data, DFT-D calculations, and Hirshfeld surface analysis. This research contributes to understanding the complex 3D arrangements and interactions in the crystalline structures of such compounds (Dugarte-Dugarte et al., 2021).

Synthesis and Modification

  • Chemoselective Synthesis: The chemoselective synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, a derivative, highlights the methodologies and chemical reactions involved in producing such compounds, providing insights into potential synthetic pathways for related substances (Jayaraman et al., 2010).

Liquid Crystalline Properties

  • Mesomorphic Behavior: Research on chiral aliphatic and aromatic esters of 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid, a structurally similar compound, revealed interesting liquid crystalline properties, such as the antiferroelectric SmCA* phase and ferroelectric SmC* phase. This study contributes to the understanding of liquid crystalline behaviors in related benzothiophene derivatives (Košata et al., 2004).

Applications in Organic Semiconductors

  • Organic Field-Effect Transistors: A study on benzo[1,2-b:4,5-b']bis[b]benzothiophene, a compound with a similar benzothiophene structure, demonstrated its application in organic field-effect transistors, showing promising electronic properties suitable for semiconducting components (Gao et al., 2008).

Pharmacological Properties

  • Molecular Docking Analysis: Research involving molecular docking analysis of 1-benzothiophene-2-carboxylic acid (similar to the target compound) highlighted its potential pharmacological properties. This study provides insights into the electronic transitions, donor-acceptor interactions, and charge delocalization, which are crucial for understanding the pharmacological applications of similar compounds (Sagaama & Issaoui, 2020).

Safety and Hazards

  • Respiratory Irritation : May cause respiratory discomfort .

properties

IUPAC Name

7-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3O2S/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKLURALPFCOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591890
Record name 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

550998-66-8
Record name 7-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 800 mg of methyl 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, 154 mg of lithium hydroxide monohydrate, 4 ml of water and 12 ml of methanol was stirred at 75° C. for 2 hours. The reaction mixture was cooled to room temperature, and then concentrated under reduced pressure. To the residue was added water, and then washed with tert-butyl methyl ether 3 times. To the aqueous layer was added concentrated hydrochloric acid, and then extracted with tert-butyl methyl ether 3 times. The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over magnesium sulfate, and then concentrated under reduced pressure to obtain 632 mg of 7-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid (the present compound 4).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
154 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One

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